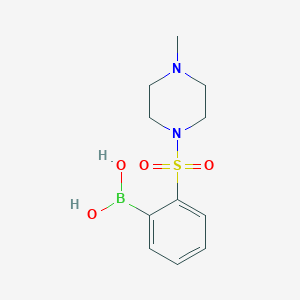

2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid

描述

属性

IUPAC Name |

[2-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-5-3-2-4-10(11)12(15)16/h2-5,15-16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWGKWOHBFPQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and a sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₁H₁₇BN₂O₄S

- CAS Number : 91666735

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The boronic acid moiety can inhibit proteasome activity by binding to the active site of proteasome enzymes, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins and apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve interference with bacterial protein synthesis or disruption of cell wall integrity .

- Cytotoxicity : Research has shown that derivatives of phenylboronic acids can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

Anticancer Activity

A study evaluated the anticancer effects of several boronic acid derivatives, including this compound, against various cancer cell lines. The findings indicated that the compound demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 25 µM depending on the cell type. This suggests a promising avenue for further development as an anticancer agent .

Antimicrobial Properties

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound has a minimum inhibitory concentration (MIC) of 7.81 µg/mL against MRSA strains. This indicates strong potential for treating resistant bacterial infections .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | Cytotoxicity | 10 - 25 µM |

| Antimicrobial | Staphylococcus aureus | Bacterial Inhibition | MIC = 7.81 µg/mL |

| Antimicrobial | Escherichia coli | Bacterial Inhibition | MIC = TBD |

科学研究应用

Medicinal Chemistry

2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid has been explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases.

- Anticancer Agents : Research indicates that boronic acids can act as proteasome inhibitors, which are critical in cancer therapy. The compound may enhance the efficacy of existing chemotherapeutics by modulating protein degradation pathways .

- Antiviral Activity : Studies have shown that boronic acids can inhibit viral replication. The incorporation of this compound into antiviral drug design could lead to new treatments for viral infections .

Biological Research

The compound's ability to interact with biological molecules makes it valuable in biological research.

- Enzyme Inhibition : Its structure allows it to act as a reversible inhibitor for certain enzymes, including proteases and kinases, which are often implicated in disease pathways. This property is being investigated for therapeutic applications against diseases such as cancer and diabetes .

- Targeting Protein Interactions : The boronic acid moiety can be utilized to study protein-ligand interactions, aiding in the understanding of various biological processes and disease mechanisms.

Material Science

In addition to its biological applications, this compound has potential uses in material science.

- Sensor Development : The compound can be employed in the development of sensors for detecting biomolecules due to its ability to form complexes with sugars and other diols. This property is particularly useful in creating biosensors for glucose monitoring in diabetic patients.

- Polymer Chemistry : It can also serve as a building block for the synthesis of novel polymers with specific functionalities, enhancing material properties for various industrial applications .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound alongside other boronic acid derivatives. Results indicated that this compound exhibited significant growth inhibition against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of proteasomal activity, leading to increased apoptosis in cancer cells .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory properties of this compound demonstrated that it effectively inhibited serine proteases involved in inflammatory responses. This inhibition could potentially lead to new anti-inflammatory therapies, highlighting its relevance in treating chronic inflammatory diseases .

Summary Table of Applications

相似化合物的比较

Structural Analogs and Isomers

Key structural analogs include:

Key Observations :

- Sulfonyl vs. Non-sulfonyl analogs: Sulfonyl groups (e.g., in 1704063-62-6) improve binding kinetics with cis-diols compared to non-sulfonyl derivatives like 229009-40-9, which exhibit weaker pH-dependent interactions .

- Fluorinated derivatives: The fluorine atom in 1447713-71-4 increases electrophilicity, enhancing cross-coupling efficiency in Suzuki reactions compared to non-halogenated analogs .

Substituent Effects on Reactivity and Stability

- Piperazine vs. Morpholine : The 4-methylpiperazine group in 1704063-62-6 provides stronger basicity (pKa ~8.5) than morpholine derivatives, enabling boronate ester stabilization in mildly acidic conditions .

- Sulfonyl group : Enhances electron-withdrawing effects, increasing boronic acid’s Lewis acidity and accelerating transmetallation in cross-coupling reactions .

准备方法

General Synthetic Strategy

The synthesis of 2-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid typically involves:

Step 1: Preparation of the phenylboronic acid core.

This is commonly achieved via borylation reactions such as lithium-halogen exchange followed by quenching with trialkyl borates or other boron reagents. For example, aromatic Grignard reagents or aryllithium intermediates react with tri-n-butyl borate to form boronic acid precursors, which are then hydrolyzed to yield the phenylboronic acid.Step 2: Introduction of the sulfonyl group linked to the 4-methylpiperazine moiety.

The sulfonylation typically involves reaction of the phenylboronic acid derivative with a sulfonyl chloride or sulfonylating agent bearing the 4-methylpiperazine substituent. This step requires careful control of reaction conditions to ensure selective sulfonylation without affecting the boronic acid functionality.Step 3: Purification and isolation.

The crude product is purified by recrystallization or chromatographic techniques. Purity is often confirmed by HPLC, NMR, and mass spectrometry.

Detailed Preparation Procedure

While specific literature on the exact preparation of this compound is limited, the following detailed approach can be inferred and adapted from related boronic acid syntheses and sulfonylation methodologies:

Solubility and Stock Solution Preparation

According to GlpBio, this compound (CAS No. 1704063-62-6) has the following preparation notes for stock solutions:

| Amount of Compound | Solvent Volume for 1 mM Solution | Solvent Volume for 5 mM Solution | Solvent Volume for 10 mM Solution |

|---|---|---|---|

| 1 mg | 3.5194 mL | 0.7039 mL | 0.3519 mL |

| 5 mg | 17.597 mL | 3.5194 mL | 1.7597 mL |

| 10 mg | 35.1939 mL | 7.0388 mL | 3.5194 mL |

Research Findings and Optimization Notes

Oxidative Stability: Boronic acids can be sensitive to oxidation. The sulfonylated piperazine derivative likely retains the oxidative stability typical of boronic acids, but care should be taken during synthesis and storage to minimize exposure to oxidants.

Flow Chemistry Potential: Recent advances suggest that flow chemistry techniques can improve the efficiency and selectivity of boronic acid syntheses by controlling reaction times and minimizing side reactions such as protonation or butylation.

Purification Techniques: High purity (>99%) can be achieved by controlled recrystallization and activated carbon treatment, as demonstrated in related phenylboronic acid derivatives.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromophenylmagnesium bromide or 2-bromophenyl lithium |

| Boron Source | Tri-n-butyl borate |

| Sulfonylation Agent | 4-Methylpiperazine sulfonyl chloride |

| Solvents | Dry THF, DMF, dichloromethane |

| Temperature | −50°C for borylation; room temperature or slightly elevated for sulfonylation |

| Purification Methods | Recrystallization, preparative HPLC, activated carbon treatment |

| Storage Conditions | Stock solutions at 2-8°C short term; -20 to -80°C for long term, avoid freeze-thaw |

| Analytical Confirmation | NMR (¹H, ¹³C, ¹¹B), HRMS, HPLC purity |

常见问题

Basic Research Question

- Stepwise protection : Protect the boronic acid group as a pinacol ester during sulfonation to prevent side reactions .

- Chromatographic validation : Use HPLC with a C18 column and mobile phase (65:35 methanol/sodium acetate buffer, pH 4.6) to detect impurities like desulfonated byproducts .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove residual piperazine derivatives .

How does the sulfonyl-piperazine group influence the compound’s reactivity in non-coupling applications, such as protease inhibition assays?

Advanced Research Question

The group acts as a hydrogen-bond acceptor and modulates solubility. Methodological insights:

- Docking studies : Use molecular dynamics simulations to map interactions between the sulfonyl group and protease active sites.

- Solubility profiling : Compare inhibition efficacy in buffers (pH 7.4 PBS vs. acidic conditions) to assess protonation effects on the piperazine nitrogen .

- Competitive assays : Co-crystallize with target enzymes (e.g., trypsin-like proteases) to confirm binding modes via X-ray diffraction .

What analytical methods are recommended for quantifying trace impurities in this compound?

Basic Research Question

- LC-MS/MS : Use electrospray ionization (ESI+) in MRM mode to detect sulfonic acid derivatives (e.g., m/z 280 → 182).

- Ion chromatography : Quantify residual sulfate ions (LOD: 0.1 ppm) using a Dionex AS11-HC column .

- TGA-DSC : Monitor thermal decomposition (200–300°C) to identify hygroscopic impurities affecting stability .

How can researchers address inconsistencies in biological activity data across cell lines?

Advanced Research Question

Variability may stem from differential membrane permeability or metabolization. Approaches include:

- Caco-2 permeability assays : Measure apical-to-basal transport to assess efflux pump interactions.

- Metabolite profiling : Incubate the compound with liver microsomes (human vs. murine) and analyze via UPLC-QTOF for species-specific N-oxide metabolites .

- SAR studies : Synthesize analogs with modified piperazine substituents to isolate structure-activity relationships .

What safety protocols are essential for handling this compound in aqueous environments?

Basic Research Question

- Hydrolysis mitigation : Store at 2–8°C in desiccated conditions to prevent boronic acid degradation to phenol derivatives .

- PPE requirements : Use nitrile gloves and fume hoods during weighing; boronic acids can penetrate latex .

- Spill management : Neutralize spills with calcium carbonate to precipitate borate salts .

How can computational modeling predict the compound’s behavior in multi-component reactions?

Advanced Research Question

- Reactivity descriptors : Calculate Fukui indices (DFT/B3LYP) to identify nucleophilic/electrophilic sites on the boronic acid and sulfonyl groups.

- Kinetic modeling : Use Gaussian or ORCA to simulate transition states in cross-couplings, focusing on steric effects from the piperazine ring .

- Solvent parameterization : Apply COSMO-RS to predict solvation effects in ionic liquids or deep eutectic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。